1-Methyl-3-phenylallyl isobutyrate
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Overview
Description
1-Methyl-3-phenylallyl isobutyrate is an organic compound with the molecular formula C14H18O2. It is known for its unique structural properties, which include a phenyl group attached to an allyl chain, further connected to an isobutyrate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenylallyl isobutyrate typically involves the esterification of 1-Methyl-3-phenylallyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylallyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can undergo substitution reactions, particularly electrophilic substitution due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Methyl-3-phenylallyl isobutyrate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylallyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which may interact with cellular receptors or enzymes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Isobutyric Acid: Shares the isobutyrate ester group but lacks the phenylallyl moiety.
Phenylpropanoic Acid: Contains a phenyl group attached to a propanoic acid chain, similar in structure but different in functional groups.
Allyl Isobutyrate: Contains the allyl and isobutyrate groups but lacks the phenyl group.
Uniqueness: 1-Methyl-3-phenylallyl isobutyrate is unique due to the combination of its phenyl, allyl, and isobutyrate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85665-80-1 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[(E)-4-phenylbut-3-en-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C14H18O2/c1-11(2)14(15)16-12(3)9-10-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+ |
InChI Key |
BHCGJQKEBIOEQX-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)C(=O)OC(C)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(=O)OC(C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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